molecular formula C16H26O B8546828 4,8,12-Trimethyltrideca-3,7,11-trien-2-one CAS No. 53150-79-1

4,8,12-Trimethyltrideca-3,7,11-trien-2-one

Cat. No. B8546828
Key on ui cas rn: 53150-79-1
M. Wt: 234.38 g/mol
InChI Key: LDBGZRVFPBCKTB-UHFFFAOYSA-N
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Patent
US03954804

Procedure details

800 parts of mesityl oxide and 200 parts of geraniol have 1 part of oxalic acid added to them and the mixture is heated for three hours at a pressure of 50 atmospheres in the vibrated autoclave described in Example 1 at a temperature of 230°C. The reaction mixture is worked up by distillation. 141 parts of 4,8,12-trimethyl-3,7,11-tridecatrien-2-one is obtained with a boiling point of 92° to 94°C at 10-4 mm. The yield is 81% of theory at a conversion of 57% based on geraniol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[CH3:8][C:9](=[CH:11][CH2:12][CH2:13]/[C:14](=[CH:16]/[CH2:17]O)/[CH3:15])[CH3:10].C(O)(=O)C(O)=O>>[CH3:6][C:5]([CH2:7][CH2:17][CH:16]=[C:14]([CH3:15])[CH2:13][CH2:12][CH:11]=[C:9]([CH3:10])[CH3:8])=[CH:4][C:2](=[O:1])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCC\C(\C)=C\CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to them
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for three hours at a pressure of 50 atmospheres in the vibrated autoclave
Duration
3 h
CUSTOM
Type
CUSTOM
Details
described in Example 1 at a temperature of 230°C
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
CC(=CC(C)=O)CCC=C(CCC=C(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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